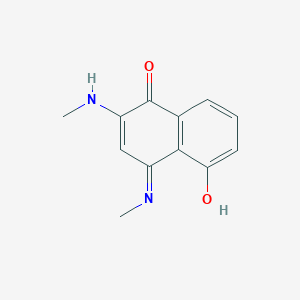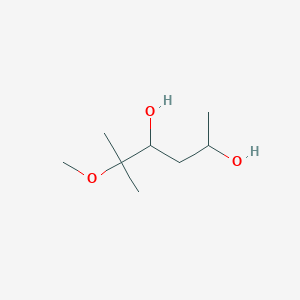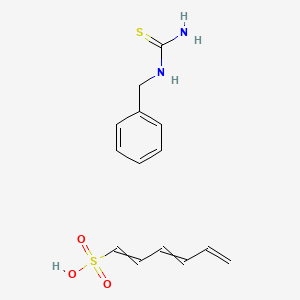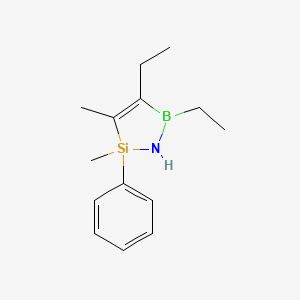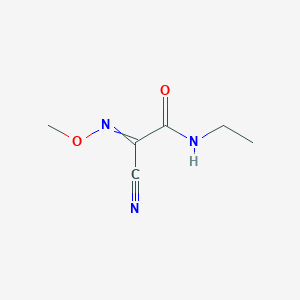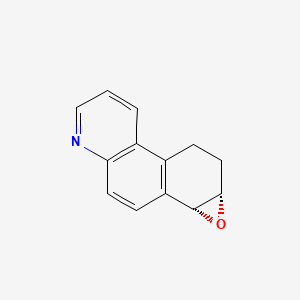
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is a chemical compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(f)quinoline. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline involves its interaction with various molecular targets. The epoxy group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzymatic activities and signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo(f)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(f)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and biological interactions.
Uniqueness
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is unique due to the presence of the epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Properties
CAS No. |
119143-42-9 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(11R,13S)-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-4-6-12-13(15-12)10(8)3-5-11(9)14-7-1/h1-3,5,7,12-13H,4,6H2/t12-,13+/m0/s1 |
InChI Key |
SRAQHGMBDWVKBQ-QWHCGFSZSA-N |
Isomeric SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]4[C@H]1O4 |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)C4C1O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


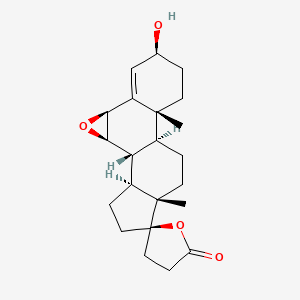
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
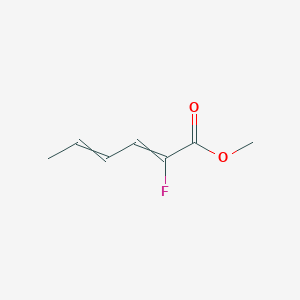
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
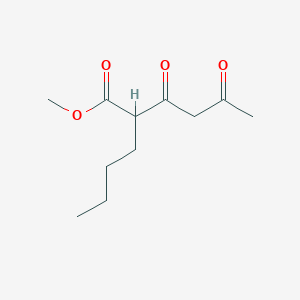


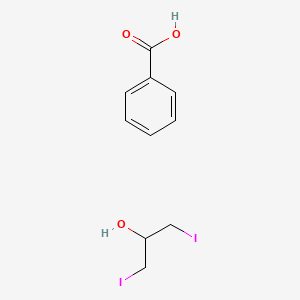
![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
